

# Technical Characterization Guide: 2,6-Dichloropyridine-4-methanol

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## Compound of Interest

Compound Name: 2,6-Dichloropyridine-4-methanol

CAS No.: 101990-69-6

Cat. No.: B031471

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CAS: 101990-69-6 | Formula: C<sub>6</sub>H<sub>5</sub>Cl<sub>2</sub>NO | M.W.: 178.02 g/mol [1]

## Executive Summary

**2,6-Dichloropyridine-4-methanol** is a critical halogenated heterocyclic building block, most notably serving as a key intermediate in the synthesis of ALK inhibitors such as Crizotinib.[1] Its structural integrity is defined by the symmetry of the 2,6-dichloro substitution, which simplifies its NMR profile but requires rigorous quality control to distinguish it from potential regioisomers or over-reduced byproducts.[1][2]

This guide provides a standardized spectroscopic profile (NMR, IR, MS) and a validated synthesis workflow to ensure high-purity isolation for downstream pharmaceutical applications. [1][2][3]

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule (C<sub>2v</sub> point group) results in a simplified proton and carbon spectrum.[1][2][3] The 2,6-dichloro substitution exerts a strong deshielding effect on the ring carbons while shielding the protons relative to unsubstituted pyridine.[1][2]

Table 1: <sup>1</sup>H NMR Data (DMSO-d<sub>6</sub>, 400 MHz)

Note: Chemical shifts ( $\delta$ ) are reported in ppm relative to TMS. Coupling constants (J) are in Hz.

Assignment	Shift ( $\delta$ ppm)	Multiplicity	Integral	Coupling ( )	Structural Insight
Ar-H (C3, C5)	7.52	Singlet (s)	2H	-	Diagnostic: Symmetry confirms 2,6-substitution. Lack of splitting indicates equivalence. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
-OH	5.62	Triplet (t)	1H	5.8 Hz	Broadens with moisture/concentration. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> Disappears on D <sub>2</sub> O shake.
-CH <sub>2</sub> -	4.60	Doublet (d)	2H	5.8 Hz	Couples to OH. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> Collapses to a singlet upon D <sub>2</sub> O exchange.

“

*Analyst Note: In CDCl<sub>3</sub>, the hydroxyl proton often appears as a broad singlet around 2.0–3.0 ppm, and the methylene protons appear as a singlet at ~4.75 ppm due to rapid proton exchange preventing*

*coupling.*[\[1\]](#)[\[2\]](#) DMSO-d<sub>6</sub> is preferred for full characterization.[\[1\]](#)[\[2\]](#)[\[3\]](#)

**Table 2: <sup>13</sup>C NMR Data (DMSO-d<sub>6</sub>, 100 MHz)**

Assignment	Shift (δ ppm)	Type	Notes
C4 (IpsO)	158.5	Quaternary (C)	Deshielded by hydroxymethyl group. <a href="#">[1]</a> <a href="#">[3]</a>
C2, C6	149.8	Quaternary (C-Cl)	Characteristic shift for -chlorinated pyridines. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
C3, C5	122.1	Methine (CH)	High intensity due to NOE and symmetry (2 equivalent carbons). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
-CH <sub>2</sub> -	61.2	Methylene (CH <sub>2</sub> )	Typical benzylic-like alcohol shift. <a href="#">[1]</a> <a href="#">[3]</a>

## Mass Spectrometry (MS)

The presence of two chlorine atoms creates a distinct isotopic envelope that serves as a fingerprint for identity confirmation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Ionization Mode: ESI+ (M+H) or EI (M+)
- Base Peak: m/z 177 (<sup>35</sup>Cl/<sup>35</sup>Cl)[\[1\]](#)[\[2\]](#)[\[3\]](#)

Isotope Pattern Analysis (Cl<sub>2</sub> Cluster): The theoretical intensity ratio for a dichloro compound is approximately 9 : 6 : 1.[1][2][3]

- m/z 177 (M): 100% Relative Abundance (<sup>35</sup>Cl/<sup>35</sup>Cl)[1][2][3]
- m/z 179 (M+2): ~65% Relative Abundance (<sup>35</sup>Cl/<sup>37</sup>Cl)[1][2][3]
- m/z 181 (M+4): ~10% Relative Abundance (<sup>37</sup>Cl/<sup>37</sup>Cl)[1][2][3]



*QC Checkpoint: If the M+2 peak is significantly lower than 60%, suspect dechlorination (monochloro impurity).[1][2][3] If M+4 is absent, the chlorination pattern is incorrect.[2][3]*

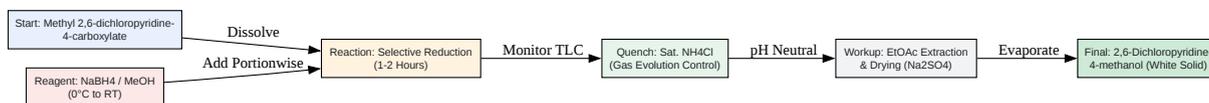
## Infrared Spectroscopy (FT-IR)

- O-H Stretch: 3250–3400 cm<sup>-1</sup> (Broad, strong H-bonding).[1][2][3]
- C-H Stretch (Aromatic): 3050–3100 cm<sup>-1</sup> (Weak).[1][2][3]
- C=N / C=C Ring Modes: 1560, 1420 cm<sup>-1</sup> (Characteristic pyridine breathing modes).[1][2][3]
- C-Cl Stretch: 780–820 cm<sup>-1</sup> (Strong, sharp).[1][2][3]

## Experimental Protocol: Synthesis & Purification

The most robust route to **2,6-dichloropyridine-4-methanol** is the chemoselective reduction of Methyl 2,6-dichloropyridine-4-carboxylate using Sodium Borohydride (NaBH<sub>4</sub>).[1] This method avoids the harsh conditions of Lithium Aluminum Hydride (LAH), preserving the aryl chlorides.[1][2]

## Workflow Diagram



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Figure 1: Chemoselective reduction workflow for CAS 101990-69-6.

## Step-by-Step Procedure

- Setup: Charge a 3-neck round bottom flask with Methyl 2,6-dichloropyridine-4-carboxylate (1.0 eq) and Methanol (10 vol). Cool to 0°C under N<sub>2</sub> atmosphere.[1][2][3]
- Reduction: Add NaBH<sub>4</sub> (2.0 eq) portion-wise over 30 minutes. Caution: Exothermic with H<sub>2</sub> gas evolution.[1][2][3]
- Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.
- Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting ester ( ) should disappear, and the alcohol ( ) should appear.[1][2]
- Quench: Cool to 0°C. Slowly add Saturated NH<sub>4</sub>Cl solution.
- Extraction: Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1][2][3]
- Isolation: Wash combined organics with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate to dryness.
- Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

## Quality Control & Impurity Profiling

When analyzing **2,6-dichloropyridine-4-methanol**, be vigilant for these common process impurities:

Impurity	Origin	Detection Method
Starting Ester	Incomplete reduction	$^1\text{H}$ NMR: Singlet at ~3.9 ppm (OMe).[1][3]
Des-chloro Analog	Over-reduction / Hydrogenolysis	MS: Change in isotope pattern (3:1 ratio for 1 Cl).[1][2][3]
Aldehyde Intermediate	Incomplete reduction	$^1\text{H}$ NMR: Singlet at ~10.0 ppm (-CHO).[1][2][3]

## References

- Synthesis Protocol & Reactivity
  - Patent: "Method for producing (2,6-dichloropyridin-4-yl) methanol." [1][2][3] JP2003055348A. (2003).[1][2][3] Validates  $\text{NaBH}_4$  reduction of the ester.[2][3]
  - Source:[1]
- Spectroscopic Data Correlation
  - Compound: 2,6-Dichloropyridine (CAS 2402-78-0).[1][2][3][4] ChemicalBook. Used as baseline for aromatic proton shifts.[1][2][3]
  - Source:[1][2][3]
- Application in Drug Development
  - Context: Synthesis of Crizotinib Intermediates.[2][3][5] WO2017060322A2.[1][2][3] Confirms usage of CAS 101990-69-6 as a primary alcohol intermediate.[1][3]
  - Source:[1]
- Safety & GHS Classification

- Data: 2,6-Dichloro-4-methoxypyridine (Structural Analog).[1][2][3] PubChem CID 3319993. [1][2][3] Used for hazard extrapolation (Irritant H315/H319).[1][2][3]
- Source:[1][2]

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## Sources

- 1. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 2,6-Dichloro-4-methoxypyridine | C<sub>6</sub>H<sub>5</sub>Cl<sub>2</sub>NO | CID 3319993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,6-dichloropyridine | C<sub>5</sub>H<sub>4</sub>Cl<sub>2</sub>N<sub>2</sub> | CID 5316649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
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